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Compound of Interest

Compound Name: 2-Bromophenyl isothiocyanate

Cat. No.: B079995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Bromophenyl isothiocyanate, a key intermediate in the synthesis of various biologically

active compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain

them.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromophenyl
isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.65 dd 7.9, 1.4 H-6

7.40 td 7.7, 1.4 H-4

7.28 td 7.8, 1.8 H-5

7.21 dd 8.1, 1.8 H-3

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

142.0 N=C=S

134.1 C-Br

131.0 C-4

129.8 C-6

128.2 C-5

127.9 C-3

111.8 C-NCS

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2100 - 2030 Strong, Broad Asymmetric N=C=S stretch

1585, 1465, 1435 Medium - Strong Aromatic C=C stretching

~750 Strong C-Br stretch

~750 Strong
ortho-disubstituted benzene C-

H bend
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

213/215 High [M]⁺ (Molecular ion)

134 Moderate [M - Br]⁺

107 Moderate [C₇H₄N]⁺

76 Low [C₆H₄]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Bromophenyl isothiocyanate (approximately 10-20 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.

A standard proton pulse sequence is used to acquire the spectrum.

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

A carbon pulse sequence with proton decoupling (e.g., broadband decoupling) is employed.
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A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As 2-Bromophenyl isothiocyanate is a liquid at room temperature, the

spectrum is typically recorded using a thin film between two salt plates (e.g., NaCl or KBr). A

drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to

create a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

injection or through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: A detector records the abundance of each ion at a specific m/z value, generating the

mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2-Bromophenyl isothiocyanate.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-
Bromophenyl isothiocyanate.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromophenyl Isothiocyanate:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b079995?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

